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Compound of Interest

Compound Name: VU0467485

Cat. No.: B611759

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the toxicity and safety assessment of
VU0467485, a potent and selective M4 positive allosteric modulator (PAM). The following
troubleshooting guides and frequently asked questions (FAQs) are designed to address
specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro safety profile of VU04674857

Al: VU0467485 has demonstrated a generally favorable in vitro safety profile in preclinical
assessments. It exhibits low potential for cytochrome P450 (CYP) inhibition and induction.[1]
Specifically, it showed minimal inhibition of key CYP enzymes (3A4, 2D6, 2C9, 1A2) with IC50
values greater than 30 uM in human hepatic microsomes.[1] Furthermore, the compound was
found to be "clean" in glutathione (GSH) trapping experiments and a mini-Ames test,
suggesting a low risk for reactive metabolite formation and mutagenicity, respectively.[1]

Q2: Has VU0467485 been evaluated for off-target activities?

A2:VU0467485 is characterized as a selective M4 PAM.[1][2] Its putative dealkylated
metabolite also shows activity at the M4 receptor but not at the M2 subtype, suggesting the
ortho-fluoro moiety contributes to its selectivity. While comprehensive off-target screening data
is not detailed in the primary publication, its high selectivity for the M4 receptor is a key
attribute.
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Q3: What is the in vivo safety and tolerability of VU04674857

A3: In vivo studies in rats have indicated good tolerability. A modified Irwin test, which assesses
effects on autonomic and somatomotor functions, revealed no significant adverse effects
following a single high oral dose of 56.6 mg/kg. This suggests a favorable acute safety profile in
this preclinical model.

Q4: Are there any known liabilities related to drug-drug interactions?

A4: Based on its in vitro profile, VU0467485 appears to have a low risk for drug-drug
interactions mediated by CYP450 enzymes. The high IC50 values for CYP inhibition and high
EC50 values for CYP induction suggest that it is unlikely to significantly affect the metabolism
of co-administered drugs that are substrates for these enzymes. Additionally, it is not a
substrate for P-glycoprotein (P-gp), reducing the likelihood of P-gp-mediated drug interactions.

Troubleshooting Guide

Issue 1: High variability in in vitro potency (EC50) measurements.

e Possible Cause: VU0467485 is a positive allosteric modulator, and its activity is dependent
on the concentration of the endogenous agonist, acetylcholine (ACh). Inconsistent EC50
values can arise from fluctuations in the concentration of ACh or the co-agonist used in the
assay.

e Troubleshooting Steps:

o Standardize Agonist Concentration: Ensure a fixed and consistent concentration of ACh
(typically an EC20 concentration) is used across all experiments to achieve reproducible
potentiation.

o Cell Health and Density: Verify the health and consistent density of the cell line expressing
the M4 receptor (e.g., CHO cells), as variations can impact receptor expression and
signaling.

o Assay Buffer Composition: Maintain consistent ionic strength and composition of the assay
buffer, as these factors can influence ligand binding and receptor function.
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Issue 2: Discrepancies between in vitro and in vivo efficacy.

o Possible Cause: Pharmacokinetic properties such as plasma protein binding and brain
penetration can influence the free concentration of the compound available to bind to the M4
receptor in the central nervous system (CNS).

e Troubleshooting Steps:

o Consider Plasma Protein Binding: Account for the moderate plasma protein binding of
VU0467485 when designing in vivo experiments and interpreting data. The unbound
fraction is the pharmacologically active portion.

o Assess Brain Penetration: While VU0467485 has moderate to high CNS penetration,
factors such as the animal model and dosing vehicle can affect the brain-to-plasma ratio.
Direct measurement of brain and plasma concentrations is recommended.

o Metabolite Activity: Be aware that the dealkylated metabolite of VU0467485 is also active.
Consider the potential contribution of this metabolite to the overall in vivo efficacy.

Data Presentation

Table 1: In Vitro DMPK and Safety Profile of VU0467485
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Parameter Species Assay System Result
CYP450 Inhibition o > 30 uM (for 3A4,

Human Hepatic Microsomes
(IC50) 2D6, 2C9, 1A2)
CYP450 Induction H Cryopreserved > 50 UM (for 3A4,

uman
(EC50) Hepatocytes 1A2, 2B6)
GSH Trapping Human Hepatic Microsomes Clean
Mini-Ames Test - - Clean
ER=1.4 (Nota
P-gp Substrate - MDCK-MDR1
substrate)

Apparent Permeability

- Caco-2 31 x 10" cm/s
(Papp)
Fraction Unbound (fu,

Rat Plasma 0.031
plasma)
Fraction Unbound (fu,

Human Plasma 0.054
plasma)
Fraction Unbound (fu,

Cynomolgus Plasma 0.091
plasma)
Fraction Unbound (fu, i

Rat Brain Homogenate 0.037

brain)

Table 2: In Vivo Pharmacokinetics of VU0467485 (3 mg/kg, p.o.) in Rat

Parameter Value
Cmax 1.2 uM
AUCo-inf 3.8 uM:h
ta/2 4.2 hours
Experimental Protocols
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CYP450 Inhibition Assay

e Objective: To determine the concentration of VU0467485 that inhibits 50% of the activity of
major CYP450 enzymes.

o Methodology:

o Human hepatic microsomes are incubated with a panel of specific CYP450 probe
substrates in the presence of varying concentrations of VU0467485.

o The reaction is initiated by the addition of an NADPH-generating system.

o Following incubation, the reaction is terminated, and the formation of the substrate-specific
metabolite is quantified using LC-MS/MS.

o IC50 values are calculated by fitting the concentration-response data to a four-parameter
logistic equation.

Rat Modified Irwin Test

o Objective: To assess the acute effects of a high dose of VU0467485 on the central and
peripheral nervous systems.

e Methodology:
o Rats are administered a single oral dose of VU0467485 (e.g., 56.6 mg/kg) or vehicle.

o A comprehensive battery of behavioral and physiological parameters is observed and
scored at multiple time points post-dose (e.g., up to 6 hours).

o Parameters include, but are not limited to, changes in posture, gait, motor activity,
reflexes, and autonomic signs (e.g., salivation, lacrimation).

o Observations are compared between the treated and vehicle control groups.

Visualizations
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In Vivo Assessment

In Vitro Assessment
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Caption: Preclinical safety and DMPK workflow for VU0467485.
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Caption: M4 receptor signaling potentiation by VU0467485.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate
for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Technical Support Center: VU0467485 Toxicity and
Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611759#vu0467485-toxicity-and-safety-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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